N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzofuran-2-carboxamide
Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzofuran-2-carboxamide: is a synthetic organic compound characterized by the presence of a benzofuran ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Formation of the Thiophene Ring: The thiophene ring is synthesized by reacting 3-cyano-4,5-dimethylthiophene with suitable reagents.
Coupling Reaction: The final step involves coupling the benzofuran and thiophene rings through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the cyano group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, especially at the benzofuran ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nucleophiles like sodium methoxide.
Major Products:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science: It can be incorporated into polymers to enhance their electronic properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological assays to study enzyme activity or protein interactions.
Industry:
Electronics: The compound can be used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs).
Coatings: It can be used in coatings to provide specific chemical resistance or electronic properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,4-dinitrobenzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2-methoxyphenyl)acetamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide
Comparison:
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,4-dinitrobenzamide: This compound has nitro groups that can enhance its reactivity and potential applications in explosives or propellants.
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2-methoxyphenyl)acetamide: The presence of a methoxy group can influence its solubility and interaction with biological targets.
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide: The fluorinated chain can enhance its stability and hydrophobicity, making it suitable for specific industrial applications.
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran and thiophene ring, providing a balance of electronic properties and reactivity.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-9-10(2)21-16(12(9)8-17)18-15(19)14-7-11-5-3-4-6-13(11)20-14/h3-7H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJIDVYCKPONCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC3=CC=CC=C3O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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